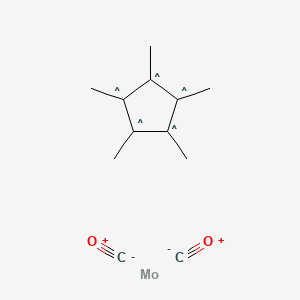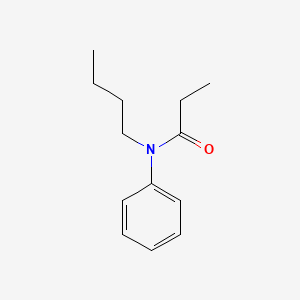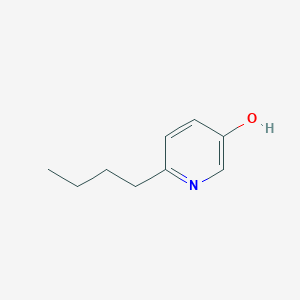
6-Butylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butylpyridin-3-ol is a chemical compound belonging to the pyridine family, characterized by a butyl group attached to the sixth position and a hydroxyl group at the third position of the pyridine ring. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The presence of the butyl and hydroxyl groups in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-3-ol with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridin-3-ol and butyl halide (e.g., butyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the hydroxyl group of pyridin-3-ol, forming an alkoxide ion. The alkoxide ion then undergoes nucleophilic substitution with the butyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Butylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 6-butylpiperidin-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-butylpyridin-3-one.
Reduction: Formation of 6-butylpiperidin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
6-Butylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-Butylpyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the butyl group may enhance lipophilicity, facilitating membrane permeability. The exact pathways and targets would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
Pyridin-3-ol: Lacks the butyl group, making it less lipophilic.
6-Methylpyridin-3-ol: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
6-Ethylpyridin-3-ol: Contains an ethyl group, offering intermediate properties between methyl and butyl derivatives.
Uniqueness
6-Butylpyridin-3-ol is unique due to the presence of the butyl group, which significantly influences its chemical reactivity and biological activity. The butyl group enhances the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability in biological systems.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
6-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-6-9(11)7-10-8/h5-7,11H,2-4H2,1H3 |
InChI 键 |
BYDTWQDAIKVELX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


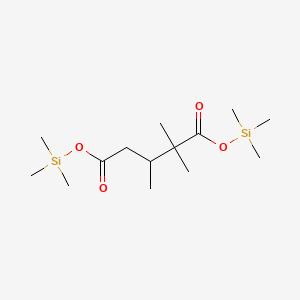
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

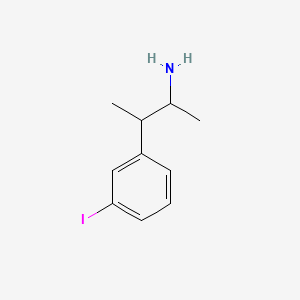
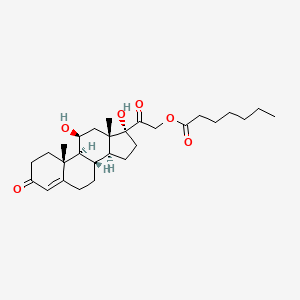
![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
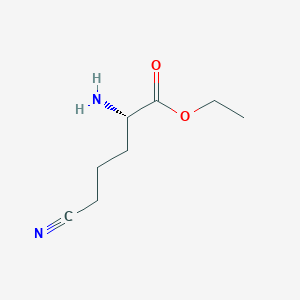
![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)

